molecular formula C9H13NO2 B13608598 (r)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol

(r)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol

Cat. No.: B13608598
M. Wt: 167.20 g/mol
InChI Key: ZGOOXMPUXRCYQU-QMMMGPOBSA-N
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Description

®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a phenol ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Amination: Introduction of the amino group through a nucleophilic substitution reaction.

    Hydroxylation: Introduction of the hydroxyl group using an oxidizing agent.

    Methylation: Addition of the methyl group using a methylating agent.

Industrial Production Methods

Industrial production of ®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenols.

Scientific Research Applications

®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
  • ®-4-(1-Amino-2-hydroxyethyl)phenol
  • ®-2-(1-Amino-2-hydroxyethyl)benzoic acid

Uniqueness

®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol is unique due to the specific positioning of its functional groups on the phenol ring. This unique arrangement allows it to participate in specific reactions and interactions that similar compounds may not be able to.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenol

InChI

InChI=1S/C9H13NO2/c1-6-2-3-7(4-9(6)12)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1

InChI Key

ZGOOXMPUXRCYQU-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CO)N)O

Canonical SMILES

CC1=C(C=C(C=C1)C(CO)N)O

Origin of Product

United States

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